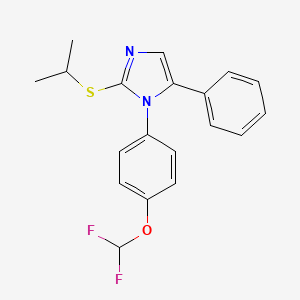

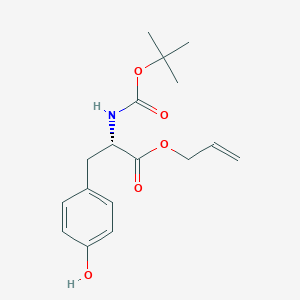

![molecular formula C13H12FN3O B2510339 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone CAS No. 2034399-46-5](/img/structure/B2510339.png)

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds are known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The molecular structure of this compound is derived from the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core . The compound has a fluorophenyl group attached, which may influence its physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis

The key step in the synthesis of these compounds involves the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This is followed by carbonylation under pressure in a methanol solution .Scientific Research Applications

- Enamides derived from marketed drugs and bioactive molecules can serve as suitable substrates for synthesizing derivatives of this compound .

- A practical one-step protocol enables the environmentally friendly synthesis of highly substituted 5,6-dihydropyrazolo[5,1-a]isoquinolines. This reaction involves tandem aza-Mannich/cyclization/aromatization of C,N-cyclic azomethine imines with enamides .

- Some derivatives of this compound act as negative allosteric modulators of mGluR2. These molecules hold promise for treating neurological conditions related to glutamate signaling .

- Recent interest in the internal pathway of blood coagulation highlights the importance of understanding its contribution to thrombosis. Researchers investigate whether this compound could play a role in modulating coagulation factors .

- Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit significant photophysical properties. Material scientists explore their potential applications in optoelectronic devices and sensors .

- Researchers study the chemical reactivity patterns of 5,6,7,8-tetrahydro-4H-pyrazolo derivatives. These compounds serve as valuable scaffolds for drug design and medicinal chemistry .

Medicinal Chemistry and Drug Design

Catalyst-Free Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines

Negative Allosteric Modulators (NAMs) for Metabotropic Glutamate Receptor Subtype 2 (mGluR2)

Blood Coagulation Pathway Research

Photophysical Properties and Material Science

Functionalization and Reactivity Patterns

Mechanism of Action

These compounds act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . Allosteric modulators influence receptor activity by binding to a site other than the active site, leading to changes in the receptor’s conformation and modulating its response to the neurotransmitter glutamate.

properties

IUPAC Name |

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c14-11-3-1-10(2-4-11)13(18)16-7-8-17-12(9-16)5-6-15-17/h1-6H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKHFRDAMCXMSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

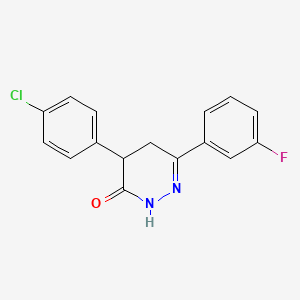

![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2510257.png)

![2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2510263.png)

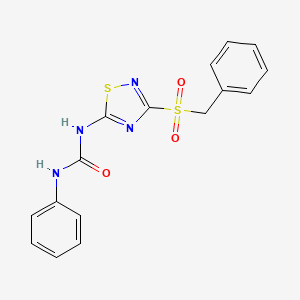

![3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510265.png)

![N-Ethyl-N-[2-[3-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2510267.png)

![1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510270.png)

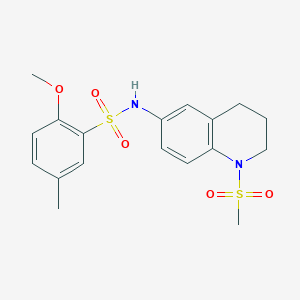

![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510277.png)